7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17517904
InChI: InChI=1S/C8H12N4/c1-2-6(1)7-3-4-9-8-10-5-11-12(7)8/h5-7H,1-4H2,(H,9,10,11)
SMILES:
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC17517904

Molecular Formula: C8H12N4

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
IUPAC Name 7-cyclopropyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C8H12N4/c1-2-6(1)7-3-4-9-8-10-5-11-12(7)8/h5-7H,1-4H2,(H,9,10,11)
Standard InChI Key PBDNQZBSXRPTJW-UHFFFAOYSA-N
Canonical SMILES C1CC1C2CCNC3=NC=NN23

Introduction

7-Cyclopropyl-4H,5H,6H,7H-124triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound features a unique fused ring system consisting of a triazole and pyrimidine ring with a cyclopropyl group attached. The distinct structure of this compound makes it a subject of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of 7-Cyclopropyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. A common method for synthesizing similar triazolopyrimidines includes the reaction of pyrimidine derivatives with hydrazine hydrate to form the triazole ring. This reaction is usually conducted in solvents such as ethanol or methanol under reflux conditions. Optimizing reaction parameters like temperature and solvent choice can enhance yield and purity.

Biological Applications

Compounds in the triazolopyrimidine class are often explored for their therapeutic applications, particularly against viral infections and cancer. While specific data on 7-Cyclopropyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidine is limited, related compounds have shown potential in inhibiting certain enzymes involved in cell cycle regulation and apoptosis pathways, leading to cell cycle arrest and potential apoptosis in cancer cells.

Research Findings and Potential Applications

Research into triazolopyrimidines continues to uncover their potential biological activities. For instance, some derivatives have been studied for their ability to disrupt protein-protein interactions in viral replication processes, such as the PA-PB1 interaction in influenza A virus polymerase . While 7-Cyclopropyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidine itself is not specifically mentioned in these studies, its structural similarity suggests potential for similar applications.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
7-Cyclopropyl-4H,5H,6H,7H-124triazolo[1,5-a]pyrimidineNot specifiedNot specifiedCyclopropyl group attached to triazole ring
2-Cyclopropyl-7-hydroxy-4H,5H-124triazolo[1,5-A]pyrimidin-5-oneC8H8N4O2192.17Hydroxy and cyclopropyl groups
4-Cyclopropyl-4H-1,2,4-triazole-3-thiolC5H7N3S141.19Simple triazole structure with thiol group

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